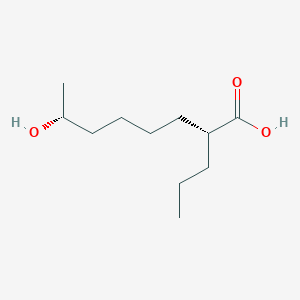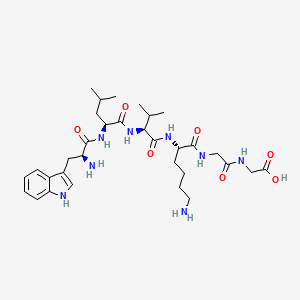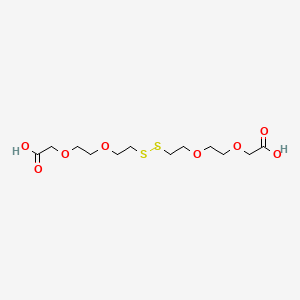
3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid is a complex organic compound characterized by the presence of multiple oxygen and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid typically involves multi-step organic reactions. One common method includes the reaction of diols with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple oxygen and sulfur atoms allow it to form specific interactions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, alter metabolic processes, or affect cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-diol
- 3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-diacetate
Uniqueness
3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid is unique due to its specific arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
579493-69-9 |
|---|---|
Formule moléculaire |
C12H22O8S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H22O8S2/c13-11(14)9-19-3-1-17-5-7-21-22-8-6-18-2-4-20-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) |
Clé InChI |
SASCKGQDEZXPQJ-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(=O)O)OCCSSCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)
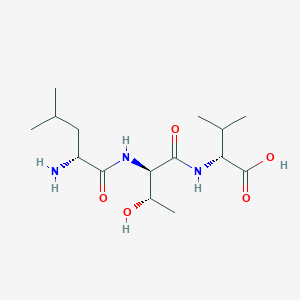
![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)


![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)
![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
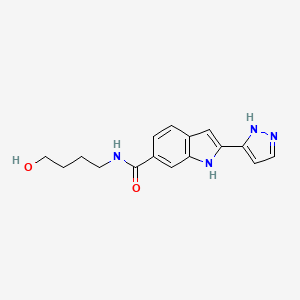
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)
